4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
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Overview
Description
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of difluorophenyl and isobutylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluorophenyl Intermediate: The difluorophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with fluorinating agents under controlled conditions.
Amination Reaction: The difluorophenyl intermediate undergoes an amination reaction with an appropriate amine to form the difluorophenylamino derivative.
Formation of the Isobutylamino Group: The isobutylamino group is introduced through a nucleophilic substitution reaction, where an isobutylamine reacts with a suitable electrophilic intermediate.
Coupling Reaction: The final step involves coupling the difluorophenylamino and isobutylamino intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and amines are used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin EP Impurity C: A similar compound with a difluorophenyl group, used in pharmaceutical research.
Tertiary Butyl Esters: Compounds with similar synthetic routes and applications in organic chemistry.
Uniqueness
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl and isobutylamino groups contribute to its reactivity and versatility in various chemical reactions and research applications.
Properties
IUPAC Name |
4-(2,4-difluoroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-8(2)7-17-12(14(20)21)6-13(19)18-11-4-3-9(15)5-10(11)16/h3-5,8,12,17H,6-7H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFCAILVSJIPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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